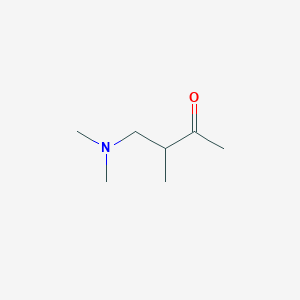
4-(二甲氨基)-3-甲基丁-2-酮
描述
4-(Dimethylamino)-3-methylbutan-2-one is an organic compound with the molecular formula C7H15NO. It is a ketone with a dimethylamino group attached to the fourth carbon and a methyl group attached to the third carbon of the butanone backbone. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
科学研究应用
4-(Dimethylamino)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and as a solvent in industrial processes.
作用机制
Target of Action
Similar compounds such as 4-dimethylaminobenzoic acid have been shown to interact with certain proteins like replicase polyprotein 1ab and orf1a polyprotein
Mode of Action
It’s known that many organic and inorganic antimicrobials, including similar compounds, can interact with the cell membrane . Inorganic agents bind to the cell wall, and when entering the cell, they can promote cell necrosis by metabolism changes and organelle destruction .
Biochemical Pathways
For instance, 4-Dimethylaminophenol has been found to be effective in treating hydrogen sulfide toxicity by generating methemoglobin
Pharmacokinetics
For example, a study on a THIOMABTM antibody-antibiotic conjugate showed that systemic concentration-time profiles were bi-exponential, characterized by a short distribution phase and a long elimination phase . Unconjugated plasma concentrations were low in every study regardless of dose .
Result of Action
For example, 4-Dimethylaminophenol has been found to be effective in treating hydrogen sulfide toxicity by generating methemoglobin .
Action Environment
It’s known that the efficacy of photo-initiated intramolecular charge transfer (ict) processes can be improved by modifying the extent of π-conjugation, relative orientation/twists of the donor/acceptor entities, and polarity of the environment .
生化分析
Biochemical Properties
4-(Dimethylamino)-3-methylbutan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a nucleophilic catalyst in acylation reactions and esterifications. It interacts with enzymes such as acetyltransferases and esterases, facilitating the transfer of acyl groups to target molecules. The dimethylamino group enhances its nucleophilicity, allowing it to form stable intermediates with acyl donors, which are then transferred to acceptor molecules. This interaction is crucial in the synthesis of esters and amides, which are important in various biochemical pathways .
Cellular Effects
The effects of 4-(Dimethylamino)-3-methylbutan-2-one on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, 4-(Dimethylamino)-3-methylbutan-2-one can impact gene expression by interacting with transcription factors and modifying their activity. This results in changes in the expression levels of genes involved in cell growth, differentiation, and metabolism .
Molecular Mechanism
At the molecular level, 4-(Dimethylamino)-3-methylbutan-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit acetyltransferases by forming a stable complex with the enzyme, preventing the transfer of acyl groups to substrates. Conversely, it can activate esterases by enhancing their catalytic efficiency through nucleophilic catalysis. These interactions lead to changes in enzyme activity and subsequent alterations in biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Dimethylamino)-3-methylbutan-2-one in laboratory settings are important considerations for its use in biochemical experiments. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can affect its activity. In in vitro studies, it has been observed that the effects of 4-(Dimethylamino)-3-methylbutan-2-one on cellular function can change over time, with prolonged exposure leading to alterations in cell viability and metabolic activity. In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, with some studies suggesting potential impacts on tissue homeostasis and organ function .
Dosage Effects in Animal Models
The effects of 4-(Dimethylamino)-3-methylbutan-2-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolism, while at high doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. At higher concentrations, 4-(Dimethylamino)-3-methylbutan-2-one can cause cellular toxicity, oxidative stress, and inflammation, leading to tissue damage and organ dysfunction .
Metabolic Pathways
4-(Dimethylamino)-3-methylbutan-2-one is involved in various metabolic pathways, including those related to acylation and esterification reactions. It interacts with enzymes such as acetyltransferases and esterases, facilitating the transfer of acyl groups to target molecules. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-(Dimethylamino)-3-methylbutan-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles. The localization and accumulation of 4-(Dimethylamino)-3-methylbutan-2-one within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of 4-(Dimethylamino)-3-methylbutan-2-one is determined by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it may be directed to the nucleus by interacting with nuclear localization signals or to the mitochondria by binding to mitochondrial targeting sequences. The subcellular localization of 4-(Dimethylamino)-3-methylbutan-2-one can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-methylbutan-2-one typically involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine in methanol. The reaction is carried out at room temperature, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of 4-(Dimethylamino)-3-methylbutan-2-one may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions: 4-(Dimethylamino)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
相似化合物的比较
- 4-Dimethylamino-3-methylbutan-2-one
- 1-Dimethylamino-2-methylbutane-3-one
- 2-Butanone, 4-(dimethylamino)-3-methyl-
Comparison: 4-(Dimethylamino)-3-methylbutan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specific research and industrial contexts .
属性
IUPAC Name |
4-(dimethylamino)-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(7(2)9)5-8(3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDABKFFSTRDBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022275 | |
| Record name | 4-Dimethylamino-3-methyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22104-62-7 | |
| Record name | 4-(Dimethylamino)-3-methyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22104-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dimethylamino-3-methyl-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022104627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 4-(dimethylamino)-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Dimethylamino-3-methyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DIMETHYLAMINO-3-METHYL-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2U433BB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)
![3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607101.png)




![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)




